molecular formula C12H13NO2S2 B2399704 Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate CAS No. 2034495-75-3

Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate

Cat. No.: B2399704
CAS No.: 2034495-75-3
M. Wt: 267.36
InChI Key: KSLCMBLKWPZAFX-UHFFFAOYSA-N
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Description

Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate is an organic compound that belongs to the class of carbamate esters These compounds are characterized by the presence of a carbamate group (-NHCOO-) linked to a methyl group and a bithiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-([2,3’-bithiophen]-5-yl)ethylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester .

Industrial Production Methods

Industrial production of carbamate esters often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate is unique due to the presence of the bithiophene moiety, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and conductive polymers .

Properties

IUPAC Name

methyl N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-15-12(14)13-6-4-10-2-3-11(17-10)9-5-7-16-8-9/h2-3,5,7-8H,4,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLCMBLKWPZAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CC=C(S1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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